molecular formula C14H12ClFO B3043302 3-Chloro-5-fluoro-3'-methylbenzhydrol CAS No. 842140-70-9

3-Chloro-5-fluoro-3'-methylbenzhydrol

Cat. No.: B3043302
CAS No.: 842140-70-9
M. Wt: 250.69 g/mol
InChI Key: MDEYQGVHZOZVJU-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3'-methylbenzhydrol is a benzhydrol derivative featuring two substituted phenyl rings attached to a central hydroxymethane group. The compound is characterized by chloro (Cl) and fluoro (F) substituents at the 3- and 5-positions of one phenyl ring and a methyl (CH₃) group at the 3'-position of the second phenyl ring. The alcohol (-OH) functional group enables reactivity typical of benzhydrols, such as esterification, etherification, or oxidation to ketones.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEYQGVHZOZVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225314
Record name 3-Chloro-5-fluoro-α-(3-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-70-9
Record name 3-Chloro-5-fluoro-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-α-(3-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-3’-methylbenzhydrol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 3-Chloro-5-fluoro-3’-methylbenzhydrol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-3’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-fluoro-3’-methylbenzhydrol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.

    Biology: This compound is used in biochemical assays and as a probe to study enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound includes its potential use in developing pharmaceuticals and studying drug metabolism.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-methylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Key Compounds:

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)

  • Functional Group : Benzoyl chloride (-COCl).
  • Substituents : Cl (3), CF₃ (5).
  • Reactivity/Applications : Highly reactive acylating agent; used in peptide coupling or synthesis of aromatic ketones. The electron-withdrawing CF₃ group enhances electrophilicity .

(3-Chloro-5-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone (CAS 898770-72-4) Functional Group: Ketone (-CO-). Substituents: Cl (3), F (5), pyrrolidinylmethyl (3').

3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2)

  • Functional Group : Nitrile (-CN).
  • Substituents : Cl (3), CF₃ (5).
  • Reactivity/Applications : Electron-deficient aromatic nitrile; participates in nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

3-(3-Chloro-5-fluorophenyl)benzoic Acid (CAS 790271-12-4)

  • Functional Group : Carboxylic acid (-COOH).
  • Substituents : Cl (3), F (5).
  • Reactivity/Applications : Acidic proton enables salt formation; used in drug synthesis or coordination chemistry .

Comparative Data Table

Compound Name Functional Group Substituents Key Properties/Applications Source
This compound Benzhydrol (-OH) Cl (3), F (5), CH₃ (3') Alcohol reactivity; synthesis of ethers/esters N/A
3-Chloro-5-(trifluoromethyl)benzoyl chloride Benzoyl chloride Cl (3), CF₃ (5) Acylating agent; high electrophilicity
(3-Chloro-5-fluorophenyl)-[3-(pyrrolidinylmethyl)phenyl]methanone Ketone Cl (3), F (5), pyrrolidinylmethyl (3') Enhanced solubility; bioactive potential
3-Chloro-5-(trifluoromethyl)benzonitrile Nitrile Cl (3), CF₃ (5) Cross-coupling reactions; electron-deficient
3-(3-Chloro-5-fluorophenyl)benzoic Acid Carboxylic acid Cl (3), F (5) Salt formation; coordination chemistry

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (Cl, F, CF₃, CN) :
    • Increase electrophilicity of aromatic rings, directing reactions to meta/para positions.
    • Enhance stability under acidic/basic conditions (e.g., benzoyl chloride vs. nitrile ).
  • Electron-Donating Groups (CH₃, pyrrolidinylmethyl): Improve solubility in nonpolar media (e.g., methyl in benzhydrol vs. pyrrolidine in methanone ). Modulate bioavailability in pharmaceutical contexts.

Biological Activity

Overview

3-Chloro-5-fluoro-3'-methylbenzhydrol (C14H12ClF0) is an organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features both chloro and fluoro substituents on its aromatic ring, which significantly influence its chemical reactivity and biological properties. The molecular weight of this compound is approximately 250.7 g/mol, making it a relatively small organic molecule suitable for various biochemical assays and studies.

The synthesis of this compound typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-methylphenylmagnesium bromide under anhydrous conditions. The reaction is performed in an inert atmosphere to prevent moisture interference, followed by purification methods such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites or altering their conformation, which may lead to inhibition or activation of various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its use as a possible antimicrobial agent.
  • Enzyme Inhibition : It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its unique substituents enhance its binding affinity to certain enzymes, making it valuable in drug discovery .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of compounds similar to this compound:

  • In Vivo Studies : A study investigated the pharmacokinetics of related compounds in mice, assessing their bioavailability and clearance rates. The findings suggest that structural modifications can significantly impact the efficacy and safety profiles of these compounds .
  • Anticancer Research : Compounds with similar structures have been evaluated for their anticancer properties, demonstrating inhibition against specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
3-Chloro-5-fluorobenzhydrolLacks methyl group; only chloro and fluoroModerate antimicrobial activity
3-MethylbenzhydrolNo halogen substituents; only methylLimited enzyme interaction
3-Chloro-3'-methylbenzhydrolSimilar structure but different substituentsPotentially higher anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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